![molecular formula C13H17ClF3N3O B2531789 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide CAS No. 2060750-54-9](/img/structure/B2531789.png)
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the synthesis and properties of similar compounds. The first paper discusses the synthesis of a pharmaceutical intermediate with a pyrrolopyridine moiety, while the second paper describes the synthesis and crystal structure of a pyridine derivative with antifungal activity .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions and regioselective chlorination. For example, the first paper describes a palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl group into a pyrrolopyridine derivative . Although the target compound is not synthesized in these papers, similar methodologies could potentially be applied to synthesize the compound , considering the presence of a pyridine ring and chlorination as part of its structure.
Molecular Structure Analysis
The second paper provides details on the crystal structure of a pyridine derivative, which is determined by single-crystal X-ray diffraction analysis . This information is valuable for understanding how similar compounds might crystallize and the potential intermolecular interactions, such as hydrogen bonds, that could stabilize their structure. While the exact molecular structure of the target compound is not provided, the principles of crystallography and intermolecular interactions are relevant.
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of the target compound. However, the antifungal activity of the compound in the second paper suggests that pyridine derivatives can participate in biological interactions and may have potential as bioactive molecules . This could imply that the target compound, with its pyridine core, might also exhibit biological activity, although specific reactions would need to be studied.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, and density are detailed for the compound in the second paper . These properties are crucial for understanding the behavior of the compound under various conditions and its potential applications. While the exact physical and chemical properties of the target compound are not discussed, the methodologies used to determine these properties for related compounds could be applied similarly.
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex molecular structures, including Mn(II) complexes with pentadentate amino-pyridine ligands. These complexes have been studied for their solid state high-field electron paramagnetic resonance and density-functional theory investigations, offering insights into the configurations and electronic properties of chloro and aqua Mn(II) complexes (Hureau et al., 2008).
Heterocyclic Chemistry
- It has been a key building block in the preparation of trifluoromethyl-substituted aminopyrroles, highlighting its utility in heterocyclic chemistry and the synthesis of novel organic compounds. This approach utilizes a 2H-azirine ring expansion strategy to access a variety of pyrrole derivatives with potential application in various fields (Khlebnikov et al., 2018).
Pesticide Synthesis
- The compound's derivatives have been extensively used in the synthesis of pesticides, emphasizing its significance in developing agricultural chemicals. This research reviews the processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, and evaluates each synthesis process for its efficiency and applicability in producing effective pesticide ingredients (Lu Xin-xin, 2006).
Chemical Reactions and Intermediates
- Studies have explored its reactions with mono- and difunctional nucleophiles, leading to the formation of acyclic 2-substituted derivatives and heterocyclic N-substituted 2-aminopyridine derivatives. These reactions expand the toolbox for synthesizing trifluoromethyl-containing heterocycles and other complex organic structures, showcasing the compound's versatility as a chemical intermediate (Sokolov et al., 2010).
Safety And Hazards
将来の方向性
Trifluoromethylpyridines and their intermediates are expected to continue playing a key role in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
特性
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF3N3O/c1-7(2)19-11(21)12(3,4)20-10-9(14)5-8(6-18-10)13(15,16)17/h5-7H,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPYRPZNHFRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

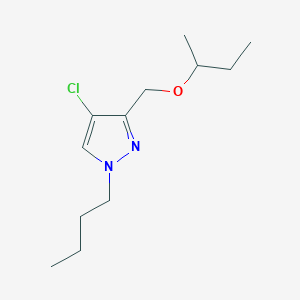
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
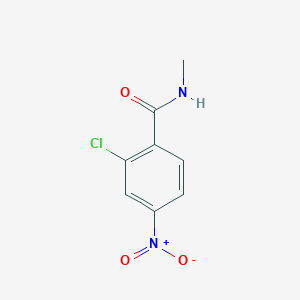
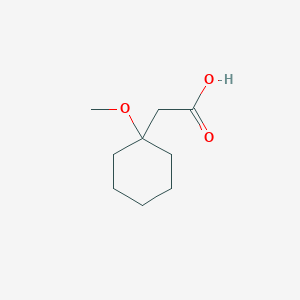
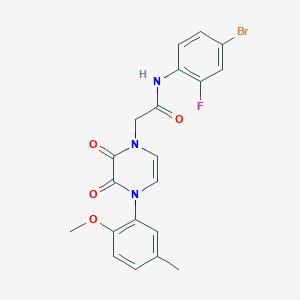
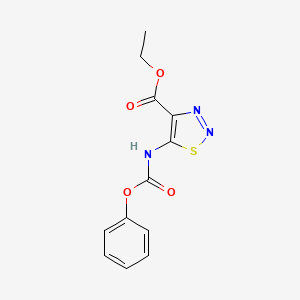
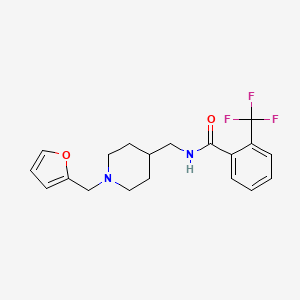
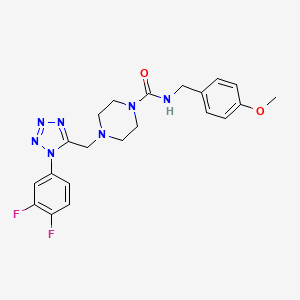
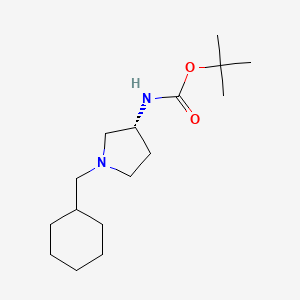
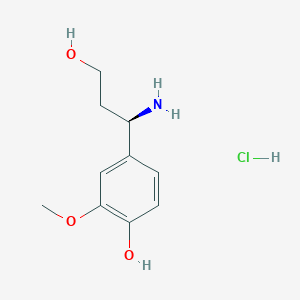
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)